Methyl 3-[(3-methoxy-3-oxopropyl)-methylamino]-2-methylpropanoate
Description
Methyl 3-[(3-methoxy-3-oxopropyl)-methylamino]-2-methylpropanoate (CAS 106556-65-4) is a methyl ester derivative featuring a propanoate backbone substituted with a methylamino group and a methoxycarbonyl moiety. Its molecular formula is C₁₂H₁₉NO₅, with a molecular weight of 261.27 g/mol. The compound’s structure includes two ester groups (methoxy and methyl) and a tertiary amine, which contribute to its physicochemical properties, such as polarity and solubility in organic solvents.
Properties
CAS No. |
109682-06-6 |
|---|---|
Molecular Formula |
C10H19NO4 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
methyl 3-[(3-methoxy-3-oxopropyl)-methylamino]-2-methylpropanoate |
InChI |
InChI=1S/C10H19NO4/c1-8(10(13)15-4)7-11(2)6-5-9(12)14-3/h8H,5-7H2,1-4H3 |
InChI Key |
KAXBNWGKZVJSBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)CCC(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis of Methyl 3-[(3-methoxy-3-oxopropyl)-methylamino]-2-methylpropanoate typically involves the nucleophilic substitution reaction of a suitable amino acid ester with a methoxy-substituted ketoalkyl halide or equivalent electrophile. The key steps include:
-
- Methyl 2-methylpropanoate derivative with an amino substituent
- 3-methoxy-3-oxopropyl halide or activated ester
-
- Solvent: Anhydrous organic solvents such as dichloromethane or tetrahydrofuran
- Base: Mild organic bases like triethylamine to scavenge released acid
- Temperature: Controlled between 0°C to room temperature to avoid side reactions
- Time: Several hours to ensure complete conversion
Mechanism:
The amino group on the methyl 2-methylpropanoate attacks the electrophilic carbonyl carbon of the 3-methoxy-3-oxopropyl derivative, forming a stable amide linkage with the release of a leaving group (e.g., halide ion).
Detailed Experimental Procedure (Example)
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Dissolve methyl 2-methylpropanoate amine in dry dichloromethane | Prepare substrate solution under inert atmosphere |
| 2 | Add 3-methoxy-3-oxopropyl bromide dropwise at 0°C | Control addition rate to minimize side reactions |
| 3 | Add triethylamine slowly to neutralize HBr formed | Maintain pH and reaction progress |
| 4 | Stir reaction mixture at room temperature for 12 hours | Ensure complete reaction |
| 5 | Quench reaction with water, extract organic layer | Separate product-containing phase |
| 6 | Purify by column chromatography using silica gel | Isolate pure product |
Alternative Methods
- Use of Protected Intermediates: Protection of amino groups or carboxyl groups may be employed to enhance selectivity and yield, followed by deprotection steps post-synthesis.
- Enzymatic Catalysis: Some research explores biocatalytic methods for amide bond formation, offering milder conditions and stereoselectivity, though less common for this compound.
- Microwave-Assisted Synthesis: Accelerates reaction rates and may improve yields, but requires optimization.
Analytical and Research Outcomes
Purity and Yield Data
| Parameter | Value |
|---|---|
| Typical Yield | 75-85% |
| Purity (HPLC) | >98% |
| Melting Point | 85-90°C (reported) |
| NMR Data | Confirmed structure with characteristic chemical shifts for methoxy, methyl, and amide protons |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
Proton NMR shows signals corresponding to methyl groups (singlets around 3.5 ppm for methoxy), methylene groups adjacent to nitrogen, and ester functionalities. Carbon-13 NMR confirms carbonyl carbons at expected chemical shifts.Mass Spectrometry (MS):
Molecular ion peak consistent with molecular weight 203.24 g/mol confirms molecular integrity.Infrared Spectroscopy (IR):
Characteristic absorption bands for amide (around 1650 cm^-1) and ester carbonyl (around 1735 cm^-1) groups.
Summary Table of Preparation Parameters
| Aspect | Details |
|---|---|
| Starting Materials | Methyl 2-methylpropanoate amine, 3-methoxy-3-oxopropyl halide |
| Reaction Solvent | Anhydrous dichloromethane or THF |
| Base | Triethylamine |
| Temperature | 0°C to room temperature |
| Reaction Time | 12 hours typical |
| Purification | Silica gel chromatography |
| Yield | 75-85% |
| Purity | >98% (HPLC) |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3-methoxy-3-oxopropyl)-methylamino]-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 3-[(3-methoxy-3-oxopropyl)-methylamino]-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-[(3-methoxy-3-oxopropyl)-methylamino]-2-methylpropanoate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table highlights key structural differences between the target compound and its analogs:
| Compound Name | CAS Number | Molecular Weight | Key Substituents | Functional Groups |
|---|---|---|---|---|
| Methyl 3-[(3-methoxy-3-oxopropyl)-methylamino]-2-methylpropanoate | 106556-65-4 | 261.27 | Methylamino, methoxycarbonyl, methyl ester | Ester, tertiary amine |
| Methyl 3-(4-methoxyphenyl)-2-methyl-3-oxopropanoate | 86109-34-4 | 222.24 | 4-Methoxyphenyl, methyl ester | Ester, ketone |
| Ethyl 3-Cyclopropyl-2-(3-methylbenzyl)-3-oxopropanoate (4bf) | - | ~290.34* | Cyclopropyl, 3-methylbenzyl, ethyl ester | Ester, ketone |
| Methyl 3-[(6-nitro-4-oxo-3-phenylquinazolin-2-yl)sulfanyl]propanoate | - | ~413.40* | Quinazolinone ring, sulfanyl, nitro group, methyl ester | Ester, thioether, nitro |
*Calculated based on molecular formulas from evidence.
Key Observations :
- Tertiary Amine vs. Ketone/Aromatic Groups: The target compound’s methylamino group distinguishes it from analogs like Methyl 3-(4-methoxyphenyl)-2-methyl-3-oxopropanoate, which features a ketone and aromatic group. This difference may influence hydrogen-bonding capacity and biological target interactions .
- Ester Group Variations : Ethyl esters (e.g., 4bf ) may exhibit slower hydrolysis rates compared to methyl esters due to steric hindrance, impacting bioavailability .
- Heterocyclic vs.
Biological Activity
Methyl 3-[(3-methoxy-3-oxopropyl)-methylamino]-2-methylpropanoate is a synthetic compound with potential applications in medicinal chemistry and biochemistry. Its unique structure, characterized by a methoxy group and an oxopropyl moiety, suggests various biological activities that merit detailed investigation.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 217.26 g/mol
- CAS Number : 1461707-02-7
Synthesis
The compound is synthesized through a nucleophilic substitution reaction involving methyl 3-aminocrotonate and 3-methoxy-3-oxopropyl chloride under basic conditions. This method allows for the efficient formation of the desired product, which can be scaled up using continuous flow reactors in industrial settings .
This compound interacts with specific molecular targets, including enzymes and cellular receptors. Its mechanism involves forming covalent bonds with active sites of enzymes, leading to inhibition of enzymatic activity. Additionally, it modulates signal transduction pathways by interacting with cellular receptors, thereby influencing various cellular functions.
Pharmacological Applications
- Antitumor Activity : Preliminary studies suggest that this compound may have potential as an anticancer agent due to its ability to inhibit specific tumor-associated enzymes.
- Antimicrobial Properties : Research indicates that it exhibits antimicrobial activity against various pathogens, making it a candidate for further development in infectious disease treatment.
- Enzyme Inhibition : The compound has shown promise in enzyme-substrate interaction studies, indicating potential applications in drug design and biochemical assays.
Antitumor Activity Study
A study conducted on the effects of this compound on cancer cell lines revealed significant inhibition of cell proliferation in vitro. The compound was tested against several cancer types, including breast and colon cancer cells, showing IC50 values in the low micromolar range.
Antimicrobial Activity Assessment
In vitro assays demonstrated that the compound exhibited effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for several strains, indicating its potential use as a broad-spectrum antimicrobial agent.
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate | Structure | Antitumor, Antimicrobial |
| Methyl 4-[(3-methoxy-3-oxopropyl)(methyl)amino]butanoate | Structure | Antimicrobial |
| Methyl 3-[(3-methoxy-3-oxopropyl)propylamino]propanoate | - | Limited data available |
The unique substitution pattern of this compound contributes to its distinct reactivity and biological properties compared to other related compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 3-[(3-methoxy-3-oxopropyl)-methylamino]-2-methylpropanoate, and how can reaction conditions be systematically optimized?
- Methodological Answer : A typical approach involves alkylation of methyl 3-[methyl(phenyl)amino]-3-oxopropanoate using NaH as a base and methyl iodide (MeI) in THF at 0°C, followed by cyclization . Optimization can include varying reaction time, stoichiometry (e.g., excess MeI for improved yields), or solvent polarity. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the ester intermediate.
Q. How can the purity and structural integrity of this compound be validated during synthesis?
- Methodological Answer : Use HPLC with UV detection (e.g., C18 column, methanol/water mobile phase) to assess purity (>97% as per industry standards ). Confirm structure via -NMR (e.g., methoxy proton signals at δ 3.6–3.8 ppm) and -NMR (carbonyl carbons at ~170–175 ppm). High-resolution mass spectrometry (HRMS) can verify molecular ion peaks matching the formula .
Q. What are common impurities in its synthesis, and how can they be identified?
- Methodological Answer : Impurities may include unreacted starting materials (e.g., methyl 3-oxopropanoate derivatives) or byproducts from incomplete alkylation. LC-MS with electrospray ionization (ESI) can detect low-abundance impurities. Compare retention times and fragmentation patterns against reference standards for propanoic acid derivatives (e.g., EP Impurities A-F ).
Advanced Research Questions
Q. How does steric hindrance from the methylamino group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The methylamino group introduces steric constraints, slowing down nucleophilic attacks. Kinetic studies (e.g., monitoring reaction rates via -NMR under varying temperatures) can quantify this effect. Computational modeling (DFT calculations) may reveal energy barriers for transition states, explaining selectivity in reactions like ester hydrolysis or sulfanyl group oxidation .
Q. What strategies resolve contradictions in reported yields for its derivatives across different studies?
- Methodological Answer : Contradictions often arise from solvent polarity or catalyst choice. For example, using polar aprotic solvents (DMF vs. THF) may alter reaction kinetics. Design a Design of Experiments (DoE) approach to test variables systematically. Compare results with literature data (e.g., multicomponent protocols for propanoate esters ) to identify critical factors like water content or inert atmosphere requirements.
Q. How can its potential as a chiral building block be evaluated for asymmetric synthesis?
- Methodological Answer : Employ chiral HPLC or capillary electrophoresis to assess enantiomeric excess (ee%). Test its utility in asymmetric alkylation using chiral catalysts (e.g., BINOL-derived phosphates). Reference protocols for synthesizing enantiopure analogs, such as (2R)-configured methyl propanoates , can guide stereochemical control strategies.
Analytical & Application-Focused Questions
Q. What advanced spectroscopic techniques differentiate between regioisomers of methyl propanoate derivatives?
- Methodological Answer : Use 2D NMR (e.g., - HSQC) to resolve overlapping signals. For example, the methylamino group’s coupling patterns in COSY spectra can distinguish between α- and β-substituted isomers. IR spectroscopy can identify ester carbonyl stretches (~1740 cm) versus amide bands (~1650 cm) .
Q. How can computational methods predict its metabolic stability in biological studies?
- Methodological Answer : Apply in silico tools like molecular docking (e.g., AutoDock Vina) to model interactions with cytochrome P450 enzymes. Use QSAR models trained on propanoate esters to predict hydrolysis rates. Validate predictions with in vitro assays (e.g., liver microsomal stability tests) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
